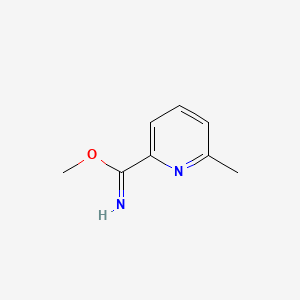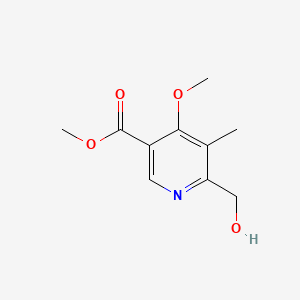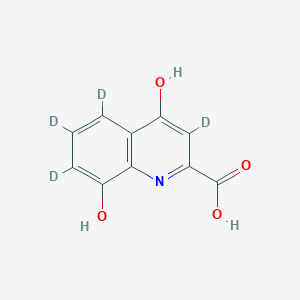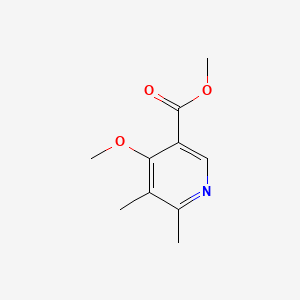
(S)-(-)-Celiprolol-d9 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Celiprolol is a medication used to treat high blood pressure and heart conditions. It belongs to a class of drugs known as beta blockers, which work by blocking the action of certain natural chemicals in your body such as epinephrine on the heart and blood vessels. This effect reduces heart rate, blood pressure, and strain on the heart. The “d9” in the name suggests that this is a deuterated form of celiprolol, meaning it contains deuterium (heavy hydrogen) instead of regular hydrogen, which can be used in research to study the drug’s behavior in the body .
Synthesis Analysis
The synthesis of celiprolol likely involves complex organic chemistry reactions. Unfortunately, without specific information or references to the synthesis of “(S)-(-)-Celiprolol-d9 Hydrochloride”, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of a compound like “(S)-(-)-Celiprolol-d9 Hydrochloride” would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis
Celiprolol, like other beta blockers, doesn’t undergo significant chemical reactions under normal physiological conditions. It acts by binding to beta-adrenergic receptors, not by undergoing or causing chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-(-)-Celiprolol-d9 Hydrochloride” would depend on its specific molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Cardiovascular Health and Therapeutic Applications
Celiprolol Hydrochloride, a beta-blocker with selective adrenoceptor modulation, has shown promise in improving cardiovascular health. Its unique pharmacological profile, acting as a β1-adrenoceptor antagonist with partial β2 agonist activity, has been leveraged in several clinical scenarios:
- Enhancing Endothelial Function: Celiprolol Hydrochloride improved endothelial function in diabetic rats, suggesting potential benefits in managing diabetic vascular complications by restoring NO-dependent relaxation and reducing TNFα levels (Hayashi et al., 2007).
- Pharmacokinetics and Efficacy in the Elderly: Studies assessing the pharmacokinetics, efficacy, and safety profile of Celiprolol in elderly patients with hypertension have demonstrated its effective blood pressure reduction with a favorable safety profile, highlighting its suitability for this demographic (Lamon, 2004).
Pharmacological Studies and Drug Synthesis
Research has also delved into the synthesis and characterization of Celiprolol Hydrochloride, providing insights into its chemical properties and stability:
- Degradation and Stability Analysis: Detailed studies on the degradation products of Celiprolol Hydrochloride under various conditions have elucidated its stability profile, contributing to better formulation strategies (Sahu et al., 2021).
- Improved Synthesis Methods: Innovations in the synthesis of Celiprolol Hydrochloride, aiming for higher yield and environmental friendliness, have been reported, indicating advancements in manufacturing processes (Ji et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-acetyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1/i4D3,5D3,6D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-CGYOIASKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Celiprolol-d9 Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

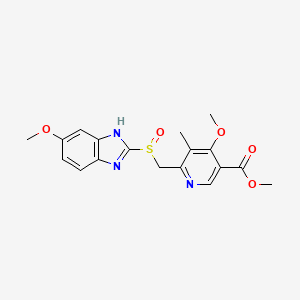
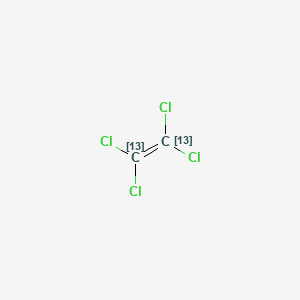
![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)
